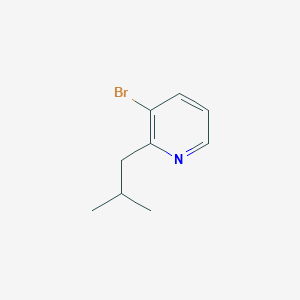

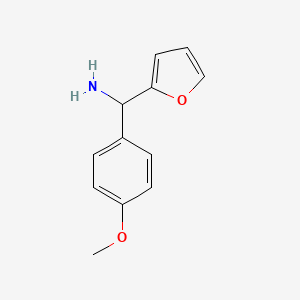

![molecular formula C18H14N2O2 B2530242 2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1115279-84-9](/img/structure/B2530242.png)

2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through various methods. One efficient and practical synthetic procedure involves a multicomponent process . This protocol is compatible with a wide range of substituents and allows for the practical synthesis of title compounds with a broad range of substituents under mild conditions .Molecular Structure Analysis

The molecular structure of 2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one consists of a total of 40 bonds. There are 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 ether .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of chromone-related pyrazole compounds . The diversification of heterocyclic compounds using diversity-oriented synthesis (DOS) has proven to be an essential tool for rapid discovery of small biologically active molecules .Aplicaciones Científicas De Investigación

Antioxidant Activity

2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one has shown significant antioxidant properties. This compound can neutralize free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against a range of bacterial and fungal strains. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a promising candidate for developing new antibiotics and antifungal agents .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory conditions like arthritis, asthma, and inflammatory bowel disease .

Anticancer Potential

Studies have shown that 2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one can induce apoptosis in cancer cells. It interferes with cell cycle progression and promotes cell death in various cancer cell lines, including breast, lung, and colon cancers. This highlights its potential as a chemotherapeutic agent .

Neuroprotective Effects

This compound has been found to have neuroprotective properties, which can help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It works by reducing oxidative stress and inflammation in neural cells, thereby protecting them from damage .

Antiviral Activity

Recent studies suggest that 2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one possesses antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development. This is particularly relevant in the context of emerging viral infections .

Enzyme Inhibition

The compound has been identified as an effective inhibitor of various enzymes, including tyrosinase and acetylcholinesterase. This inhibition is valuable in the development of treatments for conditions like hyperpigmentation and Alzheimer’s disease .

Photophysical Properties

2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one exhibits unique photophysical properties, such as fluorescence. These properties make it useful in the development of fluorescent probes and sensors for biological and environmental applications .

Mecanismo De Acción

The compound and its derivatives have shown potent antiproliferative activity and high selectivity against the PI3Kα protein . They can induce apoptosis of HCT116 in a dose-dependent manner . In addition, compound 4p was found to induce cell apoptosis via upregulation of Bax and cleaved-caspase 3/9, and downregulation of Bcl-2 .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-2-12-7-9-14(10-8-12)20-18(21)15-11-13-5-3-4-6-16(13)22-17(15)19-20/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEFKBZJDHEGIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

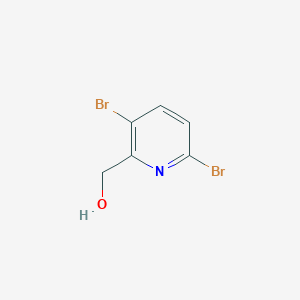

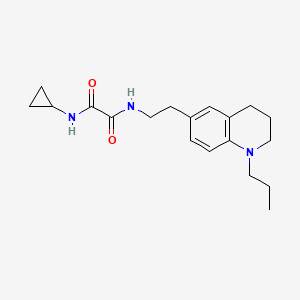

![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)

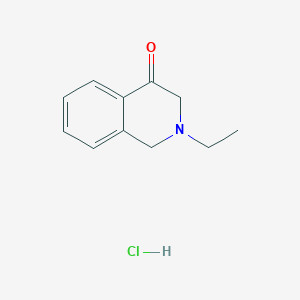

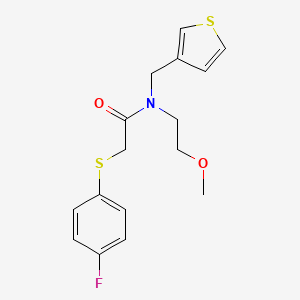

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)

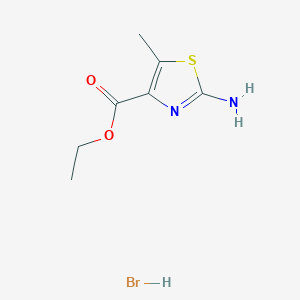

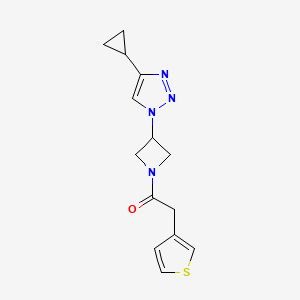

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)

![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)